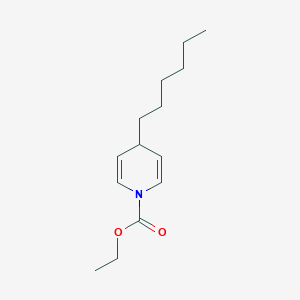
Ethyl 4-hexylpyridine-1(4H)-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-hexylpyridine-1(4H)-carboxylate is an organic compound belonging to the pyridine family Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom This particular compound features an ethyl ester group at the carboxylate position and a hexyl chain at the fourth position of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-hexylpyridine-1(4H)-carboxylate typically involves the condensation of 4-hexylpyridine with ethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction is typically performed under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods: Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hexyl chain, leading to the formation of carboxylic acids or ketones.
Reduction: The compound can be reduced to form various derivatives, such as alcohols, depending on the reducing agent used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use as a precursor for drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of Ethyl 4-hexylpyridine-1(4H)-carboxylate is not fully understood, but it is believed to interact with specific molecular targets within cells. The pyridine ring can engage in π-π interactions with aromatic amino acids in proteins, potentially affecting their function. Additionally, the ester group may undergo hydrolysis, releasing the active carboxylate form, which can further interact with cellular components.
相似化合物的比较
Ethyl 4-methylpyridine-1(4H)-carboxylate: Similar structure but with a shorter alkyl chain.
Ethyl 4-phenylpyridine-1(4H)-carboxylate: Contains a phenyl group instead of a hexyl chain.
Ethyl 4-butylpyridine-1(4H)-carboxylate: Features a butyl chain instead of a hexyl chain.
Uniqueness: Ethyl 4-hexylpyridine-1(4H)-carboxylate is unique due to its longer hexyl chain, which can influence its hydrophobicity and interaction with biological membranes. This structural feature may enhance its potential as a drug candidate or material with specific properties.
属性
CAS 编号 |
82126-17-8 |
|---|---|
分子式 |
C14H23NO2 |
分子量 |
237.34 g/mol |
IUPAC 名称 |
ethyl 4-hexyl-4H-pyridine-1-carboxylate |
InChI |
InChI=1S/C14H23NO2/c1-3-5-6-7-8-13-9-11-15(12-10-13)14(16)17-4-2/h9-13H,3-8H2,1-2H3 |
InChI 键 |
UGBKZHHAFQHEAT-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC1C=CN(C=C1)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















